Cas no 51271-29-5 (Benzyl-α,α-d2 Bromide)

Benzyl-α,α-d2 Bromide structure
Benzyl-α,α-d2 Bromide structure
商品名:Benzyl-α,α-d2 Bromide
CAS番号:51271-29-5
MF:C7H7Br
メガワット:173.046804666519
CID:935060
PubChem ID:12217700

Benzyl-α,α-d2 Bromide 化学的及び物理的性質

名前と識別子

    • benzyl-alpha,alpha-d2 bromide
    • BENZYL BROMIDE, [ALPHA,ALPHA-D2]
    • DTXSID70480951
    • Benzyl bromide-alpha,alpha-d2
    • 51271-29-5
    • Benzyl bromide-alpha,alpha-d2, 98 atom % D
    • SCHEMBL541828
    • [Bromo(~2~H_2_)methyl]benzene
    • [bromo(dideuterio)methyl]benzene
    • [bromo(?H?)methyl]benzene
    • Benzyl bromide- alpha , alpha -d2
    • D99472
    • Deuterated benzyl bromide
    • (bromomethyl-d2)benzene
    • Benzyl-α,α-d2 Bromide
    • インチ: InChI=1S/C7H7Br/c8-6-7-4-2-1-3-5-7/h1-5H,6H2/i6D2
    • InChIKey: AGEZXYOZHKGVCM-NCYHJHSESA-N
    • ほほえんだ: C1=CC=C(C=C1)CBr

計算された属性

  • せいみつぶんしりょう: 171.98567g/mol
  • どういたいしつりょう: 171.98567g/mol
  • 同位体原子数: 2
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 8
  • 回転可能化学結合数: 1
  • 複雑さ: 55.4
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 何もない
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • トポロジー分子極性表面積: 0Ų

じっけんとくせい

  • 色と性状: 使用できません
  • 密度みつど: 1.455 g/mL at 25 °C
  • ゆうかいてん: −3-−1 °C(lit.)
  • ふってん: 198-199 °C(lit.)
  • フラッシュポイント: 188 °F
  • 屈折率: n20/D 1.575(lit.)
  • ようかいせい: 使用できません

Benzyl-α,α-d2 Bromide セキュリティ情報

  • 危険物輸送番号:UN 1737 6.1/PG 2
  • WGKドイツ:3
  • 危険カテゴリコード: 34-36/37/38
  • セキュリティの説明: 26-36/37/39-45-39
  • 危険物標識: C Xi
  • リスク用語:34

Benzyl-α,α-d2 Bromide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B233656-5mg
Benzyl-α,α-d2 Bromide
51271-29-5
5mg
$ 81.00 2023-04-18
TRC
B233656-25mg
Benzyl-α,α-d2 Bromide
51271-29-5
25mg
$ 98.00 2023-04-18
TRC
B233656-2.5mg
Benzyl-α,α-d2 Bromide
51271-29-5
2.5mg
$ 64.00 2023-04-18
A2B Chem LLC
AG20082-250mg
BENZYL-ALPHA,ALPHA-D2 BROMIDE
51271-29-5 98%
250mg
$427.00 2024-04-19
A2B Chem LLC
AG20082-100mg
BENZYL-ALPHA,ALPHA-D2 BROMIDE
51271-29-5 98%
100mg
$260.00 2024-04-19
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
488186-1G
Benzyl-α,α-d2 Bromide
51271-29-5
1g
¥2928.64 2023-12-05
eNovation Chemicals LLC
Y1242312-1g
BENZYL-ALPHA,ALPHA-D2 BROMIDE
51271-29-5 98%D
1g
$950 2024-06-06
A2B Chem LLC
AG20082-1g
BENZYL-ALPHA,ALPHA-D2 BROMIDE
51271-29-5 98%D
1g
$663.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1899080-10g
(Bromomethyl-d2)benzene
51271-29-5
10g
¥30799.00 2024-05-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1899080-5g
(Bromomethyl-d2)benzene
51271-29-5
5g
¥19800.00 2024-05-10

Benzyl-α,α-d2 Bromide 関連文献

Benzyl-α,α-d2 Bromideに関する追加情報

Benzyl-α,α-d2 Bromide (CAS No. 51271-29-5): An Overview and Recent Developments

Benzyl-α,α-d2 Bromide (CAS No. 51271-29-5) is a deuterated derivative of benzyl bromide, a versatile reagent in organic synthesis and medicinal chemistry. This compound is characterized by the presence of two deuterium atoms at the α-position of the benzyl group, which can significantly influence its chemical and physical properties compared to its non-deuterated counterpart. The unique properties of Benzyl-α,α-d2 Bromide make it an important tool in various scientific applications, including the study of reaction mechanisms, kinetic isotope effects, and the development of novel pharmaceuticals.

In recent years, the use of deuterated compounds has gained significant attention in the pharmaceutical industry due to their potential to improve drug efficacy and safety. Deuterium substitution can alter the metabolic stability and pharmacokinetic properties of drugs, leading to enhanced therapeutic outcomes. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that deuterium substitution in certain benzyl derivatives could significantly reduce their metabolic degradation, thereby extending their half-life in vivo.

Benzyl-α,α-d2 Bromide is synthesized through a well-established route involving the reaction of benzyl bromide with deuterium gas in the presence of a suitable catalyst. The resulting compound is highly pure and can be readily characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These analytical methods are crucial for ensuring the quality and purity of the final product, which is essential for its use in sensitive applications such as drug discovery and development.

The physical properties of Benzyl-α,α-d2 Bromide are similar to those of benzyl bromide but with notable differences due to the presence of deuterium atoms. For example, the boiling point and melting point may be slightly higher due to the increased molecular weight. Additionally, the solubility properties can be affected, which can influence its behavior in various solvents commonly used in organic synthesis.

In terms of reactivity, Benzyl-α,α-d2 Bromide retains the electrophilic nature characteristic of alkyl halides. It can participate in a wide range of reactions such as nucleophilic substitution (SN1 and SN2), elimination reactions (E1 and E2), and coupling reactions with various nucleophiles. These reactions are fundamental to organic synthesis and are often utilized in the preparation of complex molecules with specific functionalities.

One area where Benzyl-α,α-d2 Bromide has shown particular promise is in the study of kinetic isotope effects (KIEs). KIEs occur when isotopic substitution affects the rate of a chemical reaction. By comparing the reactivity of deuterated and non-deuterated compounds, researchers can gain insights into the transition state and mechanism of a reaction. This information is invaluable for optimizing synthetic routes and developing more efficient catalysts.

In medicinal chemistry, Benzyl-α,α-d2 Bromide has been used as a building block for synthesizing deuterated analogs of bioactive molecules. Deuteration can enhance the metabolic stability of drugs by reducing their susceptibility to enzymatic degradation. This property is particularly useful for drugs that have short half-lives or are rapidly metabolized by enzymes such as cytochrome P450. A recent study published in Pharmaceutical Research highlighted the use of deuterated benzyl derivatives in improving the pharmacokinetic profile of a novel anticancer agent.

The safety profile of Benzyl-α,α-d2 Bromide is generally considered favorable when handled under appropriate conditions. However, like many organic bromides, it should be used with caution due to its potential to cause skin irritation or respiratory issues if not properly managed. Safety data sheets (SDS) should always be consulted before handling this compound to ensure compliance with relevant safety guidelines.

In conclusion, Benzyl-α,α-d2 Bromide (CAS No. 51271-29-5) is a valuable reagent with diverse applications in organic synthesis and medicinal chemistry. Its unique properties make it an essential tool for studying reaction mechanisms, optimizing synthetic routes, and developing more stable and effective pharmaceuticals. As research continues to advance in these areas, the importance of deuterated compounds like Benzyl-α,α-d2 Bromide is likely to grow further.

おすすめ記事

推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.